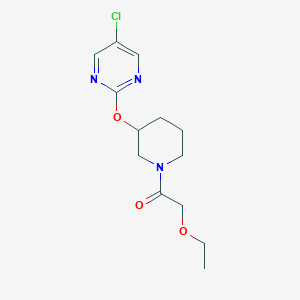

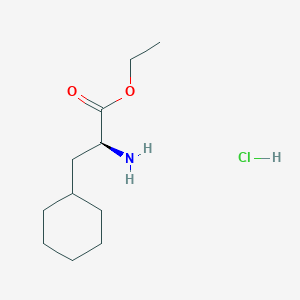

1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-ethoxyethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-ethoxyethanone is a synthetic molecule that appears to be related to various research efforts in the field of organic chemistry and medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and the synthesis of related compounds, which can be useful for understanding the synthesis, structure, and reactivity of the compound .

Synthesis Analysis

The synthesis of related compounds involves the use of piperidine derivatives and chloropyrimidines. For instance, the synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a key intermediate in the preparation of deoxycytidine kinase inhibitors, starts with commercially available dichlorofluoropyrimidine and involves several steps to obtain the desired product . Although the exact synthesis of 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-ethoxyethanone is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of related compounds, such as 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime, has been characterized using techniques like single-crystal X-ray diffraction, which reveals details about the conformation and dihedral angles between rings in the molecule . This information is crucial for understanding the three-dimensional arrangement of atoms in the molecule, which affects its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of piperidine derivatives and their use as intermediates in the formation of various heterocyclic compounds is well-documented. For example, 1-piperidino-1-trimethylsilyloxycyclopropane acts as a cyclopropanone equivalent, reacting with nucleophiles to form pyrroles and other nitrogen-containing heterocycles . This suggests that the piperidine moiety in 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-ethoxyethanone could also participate in similar chemical reactions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-ethoxyethanone are not directly reported, the properties of structurally related compounds can provide some insights. For instance, the crystal structure analysis of 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime provides data on the crystal system, space group, and density, which are important for understanding the solid-state properties of these compounds . Additionally, the bioactivity of these compounds, as indicated by their inhibitory activities toward fungi, suggests potential applications in medicinal chemistry .

Wissenschaftliche Forschungsanwendungen

Structural and Electronic Properties

Research on compounds structurally related to 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-ethoxyethanone, such as certain anticonvulsant drugs, has focused on their structural and electronic properties. These studies utilize X-ray diffraction and ab initio molecular-orbital calculations to understand the orientation and delocalization of specific groups within the molecules, which can be critical for their pharmacological action (Georges, Vercauteren, Evrard, & Durant, 1989).

Corrosion Inhibition

Piperidine derivatives have been studied for their ability to inhibit corrosion, particularly on iron surfaces. Research involving quantum chemical calculations and molecular dynamics simulations provides insights into how these compounds interact with metal surfaces, offering potential applications in materials science (Kaya et al., 2016).

Antibacterial Activity

Certain piperidine-containing pyrimidine compounds have demonstrated antibacterial activity. Synthesis methods, including microwave irradiation, have been developed for these compounds, and their structures have been confirmed through spectral data. Their potential as antibacterial agents is highlighted in these studies (Merugu, Ramesh, & Sreenivasulu, 2010).

Pharmacological Evaluation

Aminopyrimidine derivatives related to this compound have been evaluated for their pharmacological activity, particularly as 5-HT1A agonists. Such studies focus on optimizing molecular structures to improve metabolic stability and potency, indicating potential applications in the development of new drugs (Dounay et al., 2009).

Molecular Dynamics

The use of molecular dynamics and quantum chemical calculations in studying piperidine derivatives also sheds light on their reactivity and binding energies on metal surfaces. This research provides valuable insights into the molecular interactions that define the efficacy of these compounds in corrosion inhibition and possibly other applications (Kaya et al., 2016).

Eigenschaften

IUPAC Name |

1-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-ethoxyethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClN3O3/c1-2-19-9-12(18)17-5-3-4-11(8-17)20-13-15-6-10(14)7-16-13/h6-7,11H,2-5,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMAHXDKOXRPJPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)N1CCCC(C1)OC2=NC=C(C=N2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-ethoxyethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-ethylphenyl)-2-{2-[(2-methoxyphenoxy)methyl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B3002974.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-((5-(2-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B3002981.png)

![2-Methyl-3-((pyridin-4-ylthio)methyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole dihydrochloride](/img/structure/B3002982.png)

![2-(3-oxo-4-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)butyl)isoindoline-1,3-dione oxalate](/img/structure/B3002991.png)

![1-(Iodomethyl)-2,8-dioxaspiro[4.5]decan-3-one](/img/structure/B3002992.png)

![Ethyl 5-[(4-chlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B3002993.png)

![2-Chloro-N-(7-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)acetamide](/img/structure/B3002997.png)